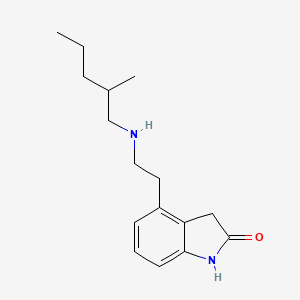
32a-Glycine-calcitonin (Salmon)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
32a-Glycine-calcitonin (Salmon) is a derivative of Calcitonin (salmon), a 32-amino acid linear polypeptide hormone . It is produced in the thyroid in humans and acts to reduce blood calcium (Ca2+), opposing the effects of parathyroid hormone (PTH) . It is used as an effective alternative for the treatment of postmenopausal osteoporosis .
Synthesis Analysis
Salmon calcitonin was first synthesized at Sandoz in Basel, Switzerland in 1969 . It is produced from either synthetic processes or microbial processes using recombinant DNA (rDNA) technology .Molecular Structure Analysis
The molecular formula of 32a-Glycine-calcitonin (Salmon) is C147H242N44O50S2 . Its amino acid sequence and structure are highlighted in Figure 1 .Chemical Reactions Analysis
The isolation and chemical characterization of calcitonin from several mammalian species have led to rapid advances in understanding the structural features important for the biological activity of this hypocalcemic hormone .Physical And Chemical Properties Analysis
The physical and chemical properties of 32a-Glycine-calcitonin (Salmon) include a molecular weight of 3489.93 and a density of 1.54±0.1 g/cm3 . It appears as a white to off-white lyophilized powder .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is a growing trend towards the bioanalysis of large molecules like salmon calcitonin by LC-MS . An oral formulation of salmon calcitonin has been recently developed, indicating potential utility not only in osteoporosis but also in osteoarthritis . The FDA has suggested that in vivo bioequivalence study may be waived for a generic calcitonin salmon injection product that is qualitatively and quantitatively the same as the Reference Listed Drug (RLD) .
Eigenschaften
CAS-Nummer |
115472-96-3 |
|---|---|
Molekularformel |
C147H242N44O50S2 |
Molekulargewicht |
3489.931 |
InChI |
InChI=1S/C147H242N44O50S2/c1-66(2)45-87(177-141(236)112(71(11)12)185-137(232)100-64-243-242-63-80(150)118(213)180-97(60-193)135(230)176-93(52-105(153)204)132(227)174-91(49-70(9)10)130(225)182-99(62-195)136(231)189-116(75(16)199)144(239)183-100)119(214)159-55-107(206)164-81(25-18-20-40-148)121(216)171-90(48-69(7)8)129(224)181-98(61-194)134(229)169-84(34-37-103(151)202)123(218)167-86(36-39-110(209)210)124(219)173-89(47-68(5)6)128(223)175-92(51-78-54-157-65-163-78)131(226)166-82(26-19-21-41-149)122(217)172-88(46-67(3)4)127(222)168-85(35-38-104(152)203)126(221)188-115(74(15)198)143(238)179-95(50-77-30-32-79(201)33-31-77)145(240)190-43-24-29-102(190)139(234)170-83(27-22-42-158-147(155)156)125(220)187-114(73(14)197)142(237)178-94(53-106(154)205)133(228)186-113(72(13)196)140(235)161-56-108(207)165-96(59-192)120(215)160-57-109(208)184-117(76(17)200)146(241)191-44-23-28-101(191)138(233)162-58-111(211)212/h30-33,54,65-76,80-102,112-117,192-201H,18-29,34-53,55-64,148-150H2,1-17H3,(H2,151,202)(H2,152,203)(H2,153,204)(H2,154,205)(H,157,163)(H,159,214)(H,160,215)(H,161,235)(H,162,233)(H,164,206)(H,165,207)(H,166,226)(H,167,218)(H,168,222)(H,169,229)(H,170,234)(H,171,216)(H,172,217)(H,173,219)(H,174,227)(H,175,223)(H,176,230)(H,177,236)(H,178,237)(H,179,238)(H,180,213)(H,181,224)(H,182,225)(H,183,239)(H,184,208)(H,185,232)(H,186,228)(H,187,220)(H,188,221)(H,189,231)(H,209,210)(H,211,212)(H4,155,156,158)/t72-,73-,74-,75-,76-,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,112+,113+,114+,115+,116+,117+/m1/s1 |
InChI-Schlüssel |
FLCBPICONBSRJW-QXKJFSBZSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NCC(=O)O)C(C)O)CO |
Synonyme |
1,2-Dithia-5,8,11,14,17,20-hexaazacyclotricosane Cyclic Peptide deriv.; USP Calcitonin Related Compound B; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)

